Theasinensin C - 89013-69-4

Theasinensin C

Catalog Number: EVT-1545866
CAS Number: 89013-69-4
Molecular Formula: C30H26O14
Molecular Weight: 610.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Theasinensin c belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Theasinensin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theasinensin c is primarily located in the cytoplasm. Outside of the human body, theasinensin c can be found in tea. This makes theasinensin c a potential biomarker for the consumption of this food product.
Theasinensin C is a tannin.
Source

The primary source of theasinensin C is Camellia sinensis, the plant from which various types of tea are produced, including black, green, and oolong teas. The extraction and quantification of this compound have been subjects of various studies, highlighting its significance in tea quality and consumer preferences .

Classification

Theasinensin C falls under the classification of flavonoids, specifically within the subgroup of flavan-3-ols. These compounds are characterized by their polyphenolic structure, which contributes to their antioxidant properties and potential health benefits .

Synthesis Analysis

Methods

The synthesis of theasinensin C can be achieved through enzymatic or non-enzymatic oxidative polymerization of catechins. Specifically, it is produced from two molecules of epigallocatechin. Various methods have been explored to optimize yield and stability during synthesis:

  • Enzymatic Oxidation: Utilizing enzymes such as polyphenol oxidase to catalyze the oxidation process.
  • Chemical Oxidation: Employing chemical oxidants under controlled conditions to facilitate polymerization.
  • Air Oxidation: Conducting reactions under atmospheric oxygen at specific pH levels to enhance yield .

Technical Details

The yields from different synthesis methods can vary significantly. For instance, traditional methods often yield less than 10%, while optimized conditions involving specific pH levels (preferably between 4 and 7) can improve stability and yield .

Molecular Structure Analysis

Structure

The molecular structure of theasinensin C features multiple hydroxyl groups attached to a flavan backbone, contributing to its chemical reactivity and biological activity. Its specific arrangement allows for interactions that enhance its antioxidant properties.

Data

The molecular formula for theasinensin C is typically represented as C22H18O10C_{22}H_{18}O_{10}, reflecting its complex structure derived from catechin units. Detailed spectroscopic analyses such as nuclear magnetic resonance (NMR) and mass spectrometry have been used to elucidate its structure .

Chemical Reactions Analysis

Reactions

Theasinensin C undergoes various chemical reactions during its formation and interaction with other compounds:

  • Oxidative Polymerization: The primary reaction leading to its formation involves the oxidation of catechins, resulting in polymeric structures.
  • Degradation Reactions: Under certain conditions, theasinensin C may degrade into simpler phenolic compounds or undergo further oxidation.

Technical Details

Key factors influencing these reactions include temperature, pH, and reaction duration. Studies indicate that higher temperatures and alkaline conditions can accelerate degradation processes while optimizing conditions can enhance yields .

Mechanism of Action

Process

The mechanism by which theasinensin C exerts its effects involves several biochemical pathways:

  • Antioxidant Activity: The compound scavenges free radicals due to its hydroxyl groups, thereby reducing oxidative stress.
  • Taste Modulation: It interacts with taste receptors, contributing to the bitterness profile of tea beverages.

Data

Quantitative analyses have shown a strong correlation between concentrations of theasinensin C and sensory evaluations of bitterness in tea samples .

Physical and Chemical Properties Analysis

Physical Properties

Theasinensin C is typically a brownish powder with solubility in water and organic solvents like methanol. Its melting point and stability can vary based on environmental conditions.

Chemical Properties

  • Stability: Sensitive to light and heat; optimal storage conditions are crucial for maintaining integrity.
  • Reactivity: Exhibits reactivity typical of polyphenols, including potential interactions with proteins and other macromolecules.

Relevant data indicate that maintaining a neutral pH during storage enhances stability .

Applications

Scientific Uses

Theasinensin C has garnered attention for several applications:

  • Nutraceuticals: Due to its antioxidant properties, it is being explored for use in dietary supplements aimed at reducing oxidative stress.
  • Food Industry: Its role in flavor profile modulation makes it valuable in developing new tea products with enhanced sensory qualities.
  • Research: Ongoing studies investigate its potential health benefits, including anti-inflammatory and anti-cancer properties.

Properties

CAS Number

89013-69-4

Product Name

Theasinensin C

IUPAC Name

(2R,3R)-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1

InChI Key

JPBGHWKYWUEIOT-XYTTVBAYSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

Synonyms

theasinensin C

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O

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